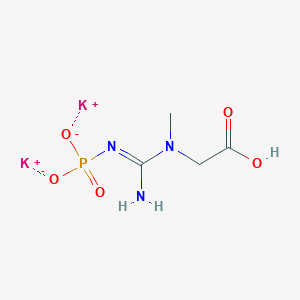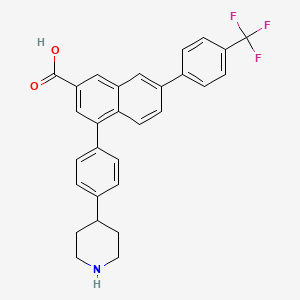
4-((Piperindin-4-yl)-phenyl)-(7-(4-(trifluoromethyl)-phenyl)-2-naphthoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of PPTN involves multiple steps, starting with the preparation of the core naphthalene structure, followed by the introduction of the piperidinyl and trifluoromethylphenyl groups. The final step involves the formation of the hydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of PPTN follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure consistency and quality. The final product is purified using techniques such as recrystallization and chromatography .
化学反应分析
Types of Reactions
PPTN undergoes various chemical reactions, including:
Oxidation: PPTN can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups on PPTN.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can be used to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
科学研究应用
PPTN is widely used in scientific research due to its selective antagonism of the P2Y14 receptor. Its applications include:
Chemistry: PPTN is used as a probe to study purinergic signaling pathways.
Biology: It helps in understanding the role of P2Y14 receptors in various biological processes.
Medicine: PPTN is investigated for its potential therapeutic effects in inflammatory and immune-related disorders.
Industry: It is used in the development of new drugs targeting the P2Y14 receptor
作用机制
PPTN exerts its effects by selectively binding to and antagonizing the P2Y14 receptor. This receptor is involved in various cellular processes, including chemotaxis and immune responses. By blocking the receptor, PPTN inhibits the downstream signaling pathways, leading to reduced inflammation and immune modulation .
相似化合物的比较
Similar Compounds
Uridine-5’-diphosphate disodium salt: A selective agonist of the P2Y6 receptor.
Diquafosol tetrasodium: A P2Y2 receptor agonist used in the treatment of dry eye disease.
Clopidogrel hydrogen sulfate: A P2Y12 receptor antagonist used as an antiplatelet agent
Uniqueness
PPTN is unique due to its high selectivity and affinity for the P2Y14 receptor, with minimal activity at other P2Y receptors. This selectivity makes it a valuable tool for studying the specific functions of the P2Y14 receptor and developing targeted therapies .
属性
分子式 |
C29H24F3NO2 |
|---|---|
分子量 |
475.5 g/mol |
IUPAC 名称 |
4-(4-piperidin-4-ylphenyl)-7-[4-(trifluoromethyl)phenyl]naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C29H24F3NO2/c30-29(31,32)25-8-5-19(6-9-25)22-7-10-26-23(15-22)16-24(28(34)35)17-27(26)21-3-1-18(2-4-21)20-11-13-33-14-12-20/h1-10,15-17,20,33H,11-14H2,(H,34,35) |
InChI 键 |
FOECKIWHCOYYFL-UHFFFAOYSA-N |
规范 SMILES |
C1CNCCC1C2=CC=C(C=C2)C3=C4C=CC(=CC4=CC(=C3)C(=O)O)C5=CC=C(C=C5)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


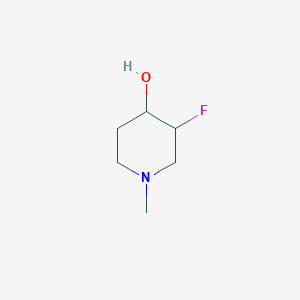
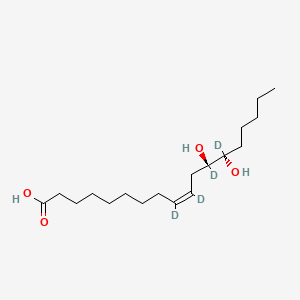
![3-[(2S,3R,4S,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one](/img/structure/B12431068.png)
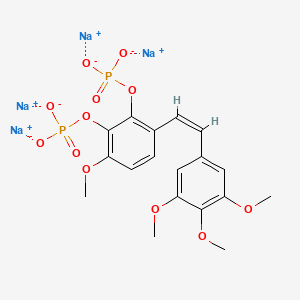
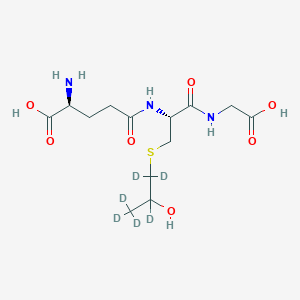
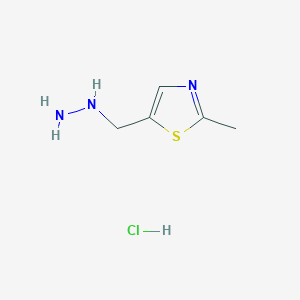
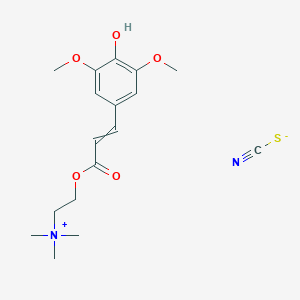
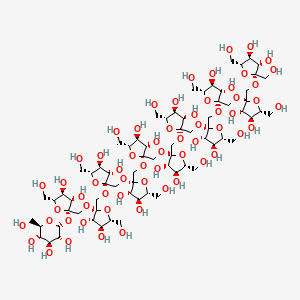
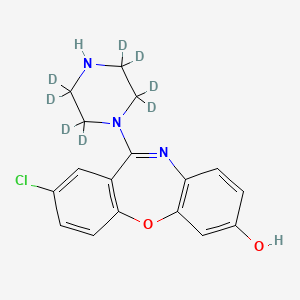

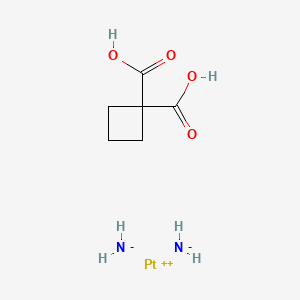
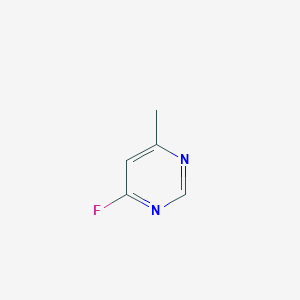
![8-methyl-2-({[1,2,4]triazolo[4,3-a]pyridin-3-yloxy}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12431152.png)
